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Compound of Interest

Compound Name: Pirenzepine hcl hydrate

Cat. No.: B15073514 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure,

properties, and pharmacological profile of Pirenzepine HCl hydrate. It is intended to serve as

a valuable resource for researchers, scientists, and professionals involved in drug development

and related fields. This guide details the compound's mechanism of action as a selective M1

muscarinic receptor antagonist, outlines key experimental protocols for its characterization, and

visualizes its associated signaling pathways.

Chemical Structure and Properties
Pirenzepine HCl hydrate is the hydrated hydrochloride salt of Pirenzepine, a tricyclic

benzodiazepine derivative. It is a white to slightly yellow, crystalline powder. The presence of

two basic nitrogen atoms in the piperazine ring allows for the formation of a dihydrochloride

salt, which is often supplied as a monohydrate.

Chemical Structure:

IUPAC Name: 11-[(4-methylpiperazin-1-yl)acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1]

[2]benzodiazepin-6-one dihydrochloride monohydrate[3]

Molecular Formula: C₁₉H₂₅Cl₂N₅O₃[3]
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Canonical SMILES:

CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4.O.Cl.Cl

InChI Key: FFNMBRCFFADNAO-UHFFFAOYSA-N

Physicochemical Properties:

The following table summarizes the key physicochemical properties of Pirenzepine HCl
hydrate.

Property Value Reference

Molecular Weight 442.34 g/mol [3]

CAS Number 29868-97-1 (dihydrochloride)

Melting Point >238 °C (decomposes) [1]

Solubility Water: 50 mg/mL [2]

DMSO: Soluble [1]

pKa (Strongest Basic) 7.2 (Predicted)

Pharmacological Properties
Pirenzepine is a selective antagonist of the M1 subtype of muscarinic acetylcholine receptors.

This selectivity is crucial to its therapeutic effects, primarily the reduction of gastric acid

secretion, with fewer of the typical anticholinergic side effects associated with non-selective

muscarinic antagonists.

Muscarinic Receptor Affinity:

The following table presents the equilibrium dissociation constants (Ki) of Pirenzepine for the

five human muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.
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Receptor Subtype Ki (nM)

M1 11.48

M2 602.56

M3 151.36

M4 199.53

Data is for the free base of Pirenzepine.

Mechanism of Action and Signaling Pathways
Pirenzepine exerts its pharmacological effects by competitively blocking the M1 muscarinic

acetylcholine receptor. In the stomach, these receptors are located on enterochromaffin-like

(ECL) cells and parasympathetic ganglia. By antagonizing these receptors, Pirenzepine

reduces the release of histamine from ECL cells and decreases vagally-stimulated gastric acid

secretion from parietal cells.

The M1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq

alpha subunit. Blockade of this receptor by Pirenzepine inhibits the canonical Gq signaling

cascade.
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Pirenzepine's blockade of the M1-Gq signaling pathway.
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Recent studies have also implicated M1 receptor signaling in other pathways, such as the

Hedgehog signaling pathway in the context of cancer cell migration and invasion. Pirenzepine

has been shown to inhibit this pathway in certain cancer cell lines.
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Inhibitory effect of Pirenzepine on the Hedgehog pathway.
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Experimental Protocols
Radioligand Binding Assay for Muscarinic M1 Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity of a

test compound for the human M1 muscarinic receptor.[1][4][5]

Materials:

Membrane preparation from cells expressing the human M1 muscarinic receptor.

[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

Pirenzepine HCl hydrate (as a reference compound).

Test compound.

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

Scintillation cocktail.

96-well microplates.

Glass fiber filters (GF/C).

Cell harvester.

Scintillation counter.

Procedure:

Membrane Preparation: Homogenize cells expressing the M1 receptor in ice-cold lysis buffer

and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay

buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).

Assay Setup: In a 96-well plate, add the following in triplicate:
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Total Binding: 50 µL of assay buffer, 50 µL of [³H]-NMS solution (at a final concentration

near its Kd), and 150 µL of membrane preparation.

Non-specific Binding: 50 µL of a high concentration of a non-labeled ligand (e.g., 1 µM

atropine), 50 µL of [³H]-NMS solution, and 150 µL of membrane preparation.

Competition Binding: 50 µL of varying concentrations of the test compound (or

Pirenzepine), 50 µL of [³H]-NMS solution, and 150 µL of membrane preparation.

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to

reach equilibrium.

Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell

harvester. Wash the filters three times with ice-cold wash buffer to remove unbound

radioligand.

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the

radioactivity using a scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total binding.

For competition binding, plot the percentage of specific binding against the logarithm of the

test compound concentration.

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand).

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant.
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Workflow for the M1 receptor radioligand binding assay.

Measurement of Gastric Acid Secretion in the
Anesthetized Rat
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This protocol describes a method to measure the effect of Pirenzepine on gastric acid secretion

in an anesthetized rat model.[2][6][7]

Materials:

Male Wistar rats (200-250 g).

Urethane (anesthetic).

Pirenzepine HCl hydrate.

Pentagastrin (or another secretagogue like histamine or carbachol).

Saline solution (0.9% NaCl).

pH meter.

Peristaltic pump.

Cannulas.

Surgical instruments.

Procedure:

Animal Preparation: Anesthetize the rat with urethane. Perform a tracheotomy to ensure a

clear airway.

Surgical Procedure: Make a midline abdominal incision to expose the stomach. Ligate the

pylorus and insert a double-lumen cannula through the esophagus into the stomach.

Gastric Perfusion: Perfuse the stomach with saline at a constant rate (e.g., 1 mL/min) using

a peristaltic pump. Collect the perfusate every 15 minutes.

Basal Secretion: Collect perfusate for a basal period (e.g., 30-60 minutes) to establish a

baseline of acid secretion.
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Drug Administration: Administer Pirenzepine (or vehicle control) intravenously or

intraperitoneally.

Stimulated Secretion: After a set period, infuse a secretagogue (e.g., pentagastrin)

intravenously to stimulate gastric acid secretion.

Sample Collection: Continue to collect the gastric perfusate in 15-minute fractions for the

duration of the experiment.

Acid Measurement: Determine the acid concentration in each collected fraction by titration

with a standard NaOH solution to a pH of 7.0, or by measuring the pH and calculating the

hydrogen ion concentration.

Data Analysis:

Calculate the acid output for each collection period (concentration × volume).

Express the results as the total acid output over a specific time or as a percentage of the

basal or stimulated secretion.

Compare the acid output in the Pirenzepine-treated group to the control group to determine

the inhibitory effect.
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Workflow for measuring gastric acid secretion in rats.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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